Cas no 2225142-50-5 (6-(Trifluoromethyl)pyridine-2-sulfinic acid)

6-(Trifluoromethyl)pyridine-2-sulfinic acid 化学的及び物理的性質
名前と識別子
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- 6-(Trifluoromethyl)pyridine-2-sulfinic acid
- 6-(Trifluoromethyl)pyridine-2-sulfinicacid
- 2-Pyridinesulfinic acid, 6-(trifluoromethyl)-
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- インチ: 1S/C6H4F3NO2S/c7-6(8,9)4-2-1-3-5(10-4)13(11)12/h1-3H,(H,11,12)
- InChIKey: LEYSPEKMFLMEBK-UHFFFAOYSA-N
- SMILES: S(C1=CC=CC(C(F)(F)F)=N1)(=O)O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 209
- トポロジー分子極性表面積: 69.4
- XLogP3: 1.3
6-(Trifluoromethyl)pyridine-2-sulfinic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-751699-0.1g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 0.1g |
$902.0 | 2024-05-23 | |
Enamine | EN300-751699-0.25g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 0.25g |
$1286.0 | 2024-05-23 | |
Enamine | EN300-751699-1.0g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 1.0g |
$2599.0 | 2024-05-23 | |
Enamine | EN300-751699-2.5g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 2.5g |
$5095.0 | 2024-05-23 | |
Enamine | EN300-751699-5.0g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 5.0g |
$7539.0 | 2024-05-23 | |
Enamine | EN300-751699-0.5g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 0.5g |
$2027.0 | 2024-05-23 | |
Enamine | EN300-751699-10.0g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 10.0g |
$11178.0 | 2024-05-23 | |
Enamine | EN300-751699-0.05g |
6-(trifluoromethyl)pyridine-2-sulfinic acid |
2225142-50-5 | 95% | 0.05g |
$691.0 | 2024-05-23 |
6-(Trifluoromethyl)pyridine-2-sulfinic acid 関連文献
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
6-(Trifluoromethyl)pyridine-2-sulfinic acidに関する追加情報
Recent Advances in the Application of 6-(Trifluoromethyl)pyridine-2-sulfinic Acid (CAS: 2225142-50-5) in Chemical Biology and Pharmaceutical Research
6-(Trifluoromethyl)pyridine-2-sulfinic acid (CAS: 2225142-50-5) has emerged as a versatile building block in medicinal chemistry and chemical biology due to its unique structural and electronic properties. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and antimicrobial agents. This compound's trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfinic acid moiety offers opportunities for further derivatization, making it a valuable scaffold for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 6-(Trifluoromethyl)pyridine-2-sulfinic acid in the synthesis of novel JAK2 inhibitors. The researchers utilized this compound as a starting material to develop a series of pyridine-based analogs with improved selectivity and potency against JAK2-dependent signaling pathways. The incorporation of the trifluoromethyl group was found to significantly enhance the compounds' blood-brain barrier permeability, suggesting potential applications in central nervous system disorders.
In the field of antimicrobial research, a recent breakthrough published in ACS Infectious Diseases reported the development of new antibacterial agents using 6-(Trifluoromethyl)pyridine-2-sulfinic acid as a core structure. The study demonstrated that derivatives of this compound exhibited potent activity against drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The sulfinic acid functionality was crucial for target engagement with bacterial enzymes involved in cell wall biosynthesis.
From a synthetic chemistry perspective, innovative methodologies have been developed to harness the reactivity of 6-(Trifluoromethyl)pyridine-2-sulfinic acid. A 2024 Nature Communications paper described a novel photocatalytic coupling reaction that enables the direct functionalization of this compound with various heterocycles, significantly expanding its utility in medicinal chemistry. This advancement has opened new avenues for the rapid generation of diverse compound libraries for high-throughput screening.
The pharmacokinetic properties of 6-(Trifluoromethyl)pyridine-2-sulfinic acid derivatives have also been extensively investigated. Recent ADMET studies have shown that compounds derived from this scaffold generally exhibit favorable metabolic stability and oral bioavailability. The trifluoromethyl group appears to mitigate rapid oxidative metabolism, while the sulfinic acid moiety can be strategically modified to optimize solubility and tissue distribution.
Looking forward, researchers are exploring the potential of 6-(Trifluoromethyl)pyridine-2-sulfinic acid in targeted protein degradation strategies. Preliminary results suggest that this scaffold can be effectively incorporated into proteolysis-targeting chimeras (PROTACs), with the sulfinic acid group serving as an attachment point for E3 ligase ligands. This application could significantly expand the therapeutic potential of this compound class in addressing previously undruggable targets.
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